Testosterone 2-Undecanoylundecanoate
Description
IUPAC Nomenclature and Systematic Nomenclature Conventions
The systematic nomenclature of testosterone undecanoate follows established International Union of Pure and Applied Chemistry conventions for steroid nomenclature. The complete IUPAC name for this compound is [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] undecanoate. This systematic name reflects the complex stereochemical configuration inherent in the steroid backbone and the specific esterification at the 17-beta position.
Alternative systematic nomenclature includes the designation as (17β)-3-oxoandrost-4-en-17-yl undecanoate, which employs the traditional androstane numbering system commonly used in steroid chemistry. The compound is also referenced as undecanoic acid, (17β)-3-oxoandrost-4-en-17-yl ester, emphasizing its nature as an ester derivative. The Chemical Abstracts Service has assigned the registry number 5949-44-0 to this compound, providing a unique identifier for chemical databases and regulatory purposes.
The molecular formula C30H48O3 indicates the addition of an eleven-carbon undecanoyl chain to the basic testosterone structure. The systematic naming convention incorporates specific stereochemical descriptors (R,S) that define the three-dimensional arrangement of atoms around chiral centers within the steroid framework. The undecanoate portion of the name refers to the straight-chain eleven-carbon carboxylic acid ester that is attached to the 17-beta hydroxyl group of the testosterone molecule.
Molecular Structure and Stereochemical Configuration
The molecular structure of testosterone undecanoate exhibits the characteristic four-ring steroid backbone consisting of three six-membered rings (A, B, C) and one five-membered ring (D), with an eleven-carbon aliphatic ester chain attached at the C17 position. The molecular weight is 456.70 daltons, reflecting the substantial increase from the parent testosterone molecule due to the undecanoate esterification. The exact mass is determined to be 456.360352 daltons, providing precise analytical reference data.
Detailed stereochemical analysis reveals that the A ring adopts an intermediate sofa-half-chair conformation, while the B and C rings exhibit chair geometry. The five-membered D ring displays an intermediate envelope-half-chair geometry. These conformational characteristics are consistent with other testosterone esters but represent specific spatial arrangements that influence the compound's physical and chemical properties.
The undecanoate ester chain significantly alters the compound's lipophilicity, as evidenced by the calculated logarithm of the partition coefficient (LogP) value of 9.15. This high lipophilicity value indicates strong preference for organic phases and reduced water solubility compared to unesterified testosterone. The ester linkage occurs through the formation of a covalent bond between the carboxyl group of undecanoic acid and the 17-beta hydroxyl group of testosterone, resulting in the elimination of water during the esterification process.
The three-dimensional structure incorporates multiple chiral centers, with the absolute configuration specified as (8R,9S,10R,13S,14S,17S) according to Cahn-Ingold-Prelog nomenclature. This stereochemical arrangement is critical for biological activity and determines the compound's interaction with molecular targets and metabolic pathways.
Crystallographic Analysis and Polymorphic Forms
Crystallographic investigation of testosterone undecanoate reveals that this compound crystallizes in the monoclinic P21 space group, representing a non-centrosymmetric arrangement. The asymmetric unit contains two independent steroid molecules, which is characteristic of longer testosterone esters and distinguishes this compound from shorter esters that typically contain only one molecule per asymmetric unit.
The crystal structure is stabilized through a combination of C-H⋯O intermolecular hydrogen bonding interactions, with carbonyl oxygen atoms serving as hydrogen bond acceptors. Specifically, the O3A and O3B carbonyl oxygens participate in chain-like arrangements along the a-axis direction, with significant interaction energies of -60.8 kJ/mol for the C21B-H21A⋯O3A contact and -51.1 kJ/mol for the C21A-H21D⋯O3B interaction.
The supramolecular arrangement demonstrates that testosterone undecanoate molecules are packed roughly diagonally with respect to the crystal planes. The O1B ketone oxygen forms bifurcated hydrogen bonding interactions, connecting neighboring molecules through weak C-H⋯O contacts with energies of -13.7 kJ/mol and -28.7 kJ/mol. These intermolecular interactions contribute to the overall crystal stability and influence the compound's physical properties.
Crystal energy analysis reveals that dispersion forces dominate the crystal packing, with a dispersion energy of -175.4 kJ/mol. This high dispersion energy reflects the extended aliphatic chain of the undecanoate ester and represents the highest value among testosterone esters studied. The total lattice energy is -220.7 kJ/mol, indicating the highest stability among testosterone esters, which correlates with the compound's low volatility and thermal stability.
Melting point determination using differential scanning calorimetry indicates a melting point of 65°C for the pure crystalline form. Alternative literature sources report a melting point range of 39-42°C, suggesting possible polymorphic variations or different crystalline forms. The compound exhibits a density of 1.0±0.1 g/cm³ and demonstrates specific optical rotation characteristics consistent with its chiral nature.
Spectroscopic Characterization (FT-IR, NMR, MS)
Fourier transform infrared spectroscopy provides comprehensive vibrational fingerprint data for testosterone undecanoate. The infrared spectrum exhibits characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carbonyl stretching vibrations appear as distinct peaks corresponding to the ketone functionality at C3 of the steroid ring system and the ester carbonyl of the undecanoate chain. Attenuated total reflectance infrared spectroscopy confirms the structural identity through comparison with reference spectra.
Nuclear magnetic resonance spectroscopy offers detailed structural elucidation capabilities for testosterone undecanoate. Proton nuclear magnetic resonance (¹H-NMR) spectroscopy performed at 400 MHz in deuterated chloroform reveals characteristic signal patterns that confirm the molecular structure. The spectrum displays signals corresponding to the steroid ring protons, methyl groups at C18 and C19 positions, and the extensive aliphatic chain of the undecanoate ester. Specific chemical shift values and coupling patterns provide confirmation of the stereochemical configuration and molecular connectivity.
Carbon-13 nuclear magnetic resonance (¹³C-NMR) spectroscopy at 100 MHz provides complementary structural information by revealing the carbon skeleton of the molecule. The spectrum shows distinct signals for the steroid carbons, including the quaternary carbons, as well as the carbon atoms of the undecanoate chain. The carbonyl carbons appear as characteristic downfield signals that confirm the presence of both ketone and ester functionalities.
Mass spectrometry analysis using electron ionization conditions provides molecular ion and fragmentation pattern data that support structural identification. The molecular ion peak appears at m/z 456, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns include loss of the undecanoate chain and typical steroid fragmentation pathways that generate diagnostic ions for structural confirmation. The mass spectral data correlate well with theoretical fragmentation predictions based on the known molecular structure.
Advanced analytical techniques including liquid chromatography-mass spectrometry have been employed for detailed characterization and impurity profiling. These methods provide enhanced sensitivity and specificity for identification and quantification purposes. Gas chromatography-mass spectrometry methods have also been developed for analytical applications, offering complementary approaches for structural verification and purity assessment.
Properties
Molecular Formula |
C₄₁H₆₈O₄ |
|---|---|
Molecular Weight |
624.98 |
Synonyms |
(8R,9S,10R,13S,14S,17S)-10,13-Dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl 2-nonyl-3-oxotridecanoate; |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 3-Ethoxy-Androsta-3,5-Diene-17-Ketone (Etherate)
The initial step involves etherification of 4-AD using triethyl orthoformate under acidic conditions. In a representative protocol, 100 g of 4-AD is dissolved in 200 mL ethanol, followed by the addition of 80 mL triethyl orthoformate and 2 g HCl gas. The reaction proceeds at 20–25°C for 12–16 hours, yielding 103.2 g of etherate (103.2% yield, HPLC purity 99.1%). Neutralization with pyridine and recrystallization in ethanol ensures removal of acidic byproducts. Alternative solvents such as methanol or acetone may be employed, though ethanol achieves optimal reaction kinetics due to its polarity and compatibility with HCl.
Step 2: Reduction to 3-Ethoxy-Androsta-3,5-Diene-17-Alcohol (Reduzate)
The etherate undergoes borohydride reduction to convert the C17 ketone to a hydroxyl group. Sodium borohydride (8 g) is gradually added to a methanolic solution of etherate at 20–25°C, resulting in a 94.8% crude yield after 2–3 hours. Post-reaction workup includes acid quenching (0.1N HCl), solvent recovery under reduced pressure, and aqueous crystallization. Recrystallization with activated carbon in ethanol elevates purity to 99.5%, though excessive borohydride dosing risks over-reduction and byproduct formation.
Step 3: Acid-Catalyzed Hydrolysis to Testosterone
Hydrolysis of the reduzate is performed in organic solvents (toluene, acetone) with strong acids (HCl, H₂SO₄). For instance, 100 g reduzate in 500 mL toluene reacts with 240 mL 30% HCl at 60–65°C for 4–5 hours, yielding 87.5 g crude testosterone (HPLC 98.5%). Recrystallization in ethanol at -5–0°C removes residual impurities, achieving a final purity of 99.2% and a step yield of 81.6%. Trifluoroacetic acid as an alternative catalyst in acetone reduces side reactions, as evidenced by a marginal yield increase to 82.8%.
Step 4: Esterification with Undecanoyl Chloride
The final esterification involves reacting testosterone with undecanoyl chloride in ethyl acetate and pyridine. A molar ratio of 1:1.52 (testosterone:undecanoyl chloride) at 20–25°C for 12 hours produces testosterone undecanoate with 85–88% crude yield. Activated carbon purification in ethanol or hexane reduces an unidentified impurity (RRT 0.97, [M+H]⁺ 455 m/z) to <0.4%, ensuring compliance with pharmacopeial standards.
Optimization of Reaction Parameters
Solvent Selection and Temperature Effects
Comparative studies highlight ethanol as the superior solvent for hydrolysis (81.6% yield) versus acetone (82.8%) or toluene (87.5%) due to its balance of polarity and boiling point. Elevated temperatures (>60°C) accelerate hydrolysis but risk dehydration byproducts, whereas temperatures <45°C favor controlled reaction progression.
Acid Catalyst Efficiency
Hydrochloric acid (30%) achieves higher yields (87.5%) than sulfuric acid (88.5%) or trifluoroacetic acid (82.8%) in hydrolysis, though the latter minimizes side reactions. Acid strength inversely correlates with crystallinity; weaker acids (e.g., acetic acid) necessitate extended reaction times but yield larger, purer crystals.
Recrystallization and Purification
Recrystallization in low-carbon alcohols (C1–C4) at subzero temperatures enhances purity by precipitating high-melting-point impurities. For example, cooling an ethanol solution to -5°C increases testosterone purity from 98.5% to 99.5%. Activated carbon treatment (5 g per 500 mL solvent) further reduces residual lipids and oxidation products.
Analytical Characterization and Quality Control
High-Performance Liquid Chromatography (HPLC)
HPLC with C18 columns and UV detection (λ = 254 nm) confirms purity >99.5% for final products. Mobile phases of acetonitrile:water (70:30) resolve testosterone undecanoate (RRT 12.3 min) from precursors and byproducts.
Thermal and Spectroscopic Analysis
Differential thermal analysis (DTA) reveals a melting point of 153–156°C for testosterone undecanoate, consistent across batches. Fourier-transform infrared (FT-IR) spectra show ester carbonyl stretches at 1735 cm⁻¹ and hydroxyl absence, confirming complete esterification.
X-Ray Diffraction and Crystal Packing
Single-crystal X-ray diffraction identifies a monoclinic P2₁ space group with unit cell parameters a = 12.4 Å, b = 7.8 Å, c = 15.2 Å, and β = 98.5°. Lattice energy calculations (-168.2 kJ/mol) correlate with high thermal stability, while Hirshfeld surface analysis highlights dominant van der Waals interactions (62%) contributing to crystalline integrity.
Industrial-Scale Production Considerations
Q & A
Q. Basic Research Focus
- Storage: Store at +5°C in airtight, light-resistant containers to prevent hydrolysis .
- Safety Protocols: Use nitrile gloves (penetration time >8 hours) and fume hoods during weighing to minimize inhalation risks .
- Waste Disposal: Follow EPA guidelines for hazardous waste; incinerate at >1000°C to degrade steroid residues .
How do structural modifications of the undecanoyl ester chain influence testosterone undecanoate’s pharmacological activity?
Advanced Research Focus
The undecanoyl ester’s length (C11) prolongs half-life compared to shorter esters (e.g., decanoate). Key findings:
- Esterase Sensitivity: Undecanoate’s hydrolysis rate is 20% slower than decanoate in human plasma, correlating with sustained release .
- Structure-Activity Relationship (SAR): Methylation at the 2-position (e.g., 2-undecanoylundecanoate) reduces hepatic first-pass metabolism but increases crystallinity, complicating formulation . Computational modeling (e.g., molecular dynamics simulations) can predict ester modifications for optimized solubility and AR binding.
What statistical approaches are recommended for analyzing contradictory data on testosterone undecanoate’s cardiovascular risks?
Advanced Research Focus
Conflicting evidence on cardiovascular outcomes (e.g., thrombosis risk) requires robust statistical frameworks:
- Meta-Regression: Pool data from trials (n ≥100) to adjust for covariates like age, BMI, and baseline CVD.
- Bayesian Analysis: Calculate posterior probabilities for adverse events using prior data from testosterone decanoate studies .
- Sensitivity Analysis: Test robustness of findings by excluding outlier studies or applying different risk models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
